molecular formula C17H14N4O B609970 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1434288-24-0

2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B609970
M. Wt: 290.326
InChI Key: ICTBPKWPCGSFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), an emerging target for antitumor therapy .


Synthesis Analysis

The original lead for this compound was identified through high throughput screening and was optimized into an efficient series via computer-aided structure-based drug design .


Molecular Structure Analysis

The compound has a novel binding mode, which was discovered through the process of optimization . More detailed structural information may be available in the referenced literature .


Chemical Reactions Analysis

The compound is an activator of PKM2, suggesting it interacts with this enzyme to increase its activity . Further details about its chemical reactions would require more specific studies.

Scientific Research Applications

Antitumor Therapy

The compound has been identified as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), an emerging target for antitumor therapy. It demonstrates a novel binding mode and has been used to explore the biological effects of PKM2 activation on cancer cells, suggesting that PKM2 activation alone may not significantly alter cancer cell metabolism (Guo et al., 2013).

Synthesis of Heterocyclic Systems

The compound is involved in the synthesis of novel heterocyclic systems. For instance, it has been used in the condensation of substituted pyrimidin-5-ylpropanoic acids with ortho-diamines to create new derivatives of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines (Harutyunyan, 2016).

Antimicrobial Activity

A derivative of the compound has been shown to possess antimicrobial action. This has been demonstrated through pharmacological studies, where its antibacterial and antifungal properties were compared to conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022).

Synthesis of Diverse Heterocyclic Compounds

The compound plays a role in the synthesis of diverse heterocyclic compounds, such as 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones and their reactions with nucleophiles. These compounds have been found to exist in two tautomeric forms in certain solutions (Jakubkienė et al., 2008).

Functionalized Benzimidazopyrimidinones Synthesis

It is used in the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones, offering a new approach to these compounds. This method is noted for fair to good overall yields and environmentally friendly reaction conditions (Mancuso et al., 2017).

Anti-inflammatory Screening

Some derivatives of the compound have been synthesized and screened for their in-vivo anti-inflammatory activity. This research contributes to the development of potential new anti-inflammatory agents (Prajapat & Talesara, 2016).

Antineoplastic Activity

Derivatives of the compound have been investigated for their antineoplastic activity, showing varying degrees of effectiveness against certain cancer cell lines. This research is significant in the ongoing development of new antineoplastic agents (Abdel-Hafez, 2007).

Synthesis of Antimicrobial Agents

Novel derivatives of the compound have been synthesized for their potent antimicrobial activity, contributing to the search for new antimicrobial agents (Prasoona et al., 2020).

properties

IUPAC Name

2-(benzimidazol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-5-4-8-16-19-13(9-17(22)21(12)16)10-20-11-18-14-6-2-3-7-15(14)20/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTBPKWPCGSFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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